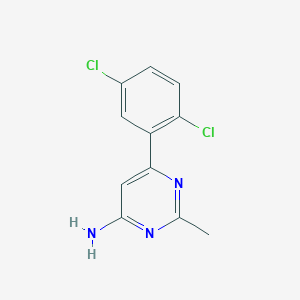

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2,5-dichlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZCIQPYIWCHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine Derivatives

A crucial intermediate, 4,6-dichloropyrimidine, is prepared by chlorination of 4,6-dihydroxypyrimidine derivatives using chlorinating agents such as phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or phosgene derivatives. However, traditional chlorination methods often suffer from low yields and complicated isolation steps.

Synthesis of 4-Amino-6-chloropyrimidine

4-Amino-6-chloropyrimidine is synthesized via ammonolysis or aminolysis of 4,6-dichloropyrimidine under atmospheric pressure. The reaction involves substitution of one chlorine atom by an amino group, typically conducted in aqueous media at 30–60 °C with an excess of ammonia or amine (molar ratio 1:2–8). The reaction is monitored by HPLC to ensure residual 4,6-dichloropyrimidine is below 0.1% by peak area, ensuring high purity of the intermediate.

Preparation of this compound

Stepwise Synthesis Overview

The preparation involves:

- Formation of 4-amino-6-chloropyrimidine intermediate as described above.

- Nucleophilic aromatic substitution of the 6-chlorine atom by the 2,5-dichlorophenyl group.

- Methylation at the 2-position of the pyrimidine ring.

The substitution at the 6-position can be achieved by reacting 4-amino-6-chloropyrimidine with 2,5-dichlorophenyl boronic acid or halide derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling), or via nucleophilic aromatic substitution depending on the reactivity of the intermediates.

Reaction Conditions and Catalysts

- The nucleophilic substitution or coupling reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

- Catalysts such as palladium complexes (Pd(PPh₃)₄) are used for cross-coupling.

- Bases like potassium carbonate or cesium carbonate facilitate the reaction.

- Reaction temperatures range from 80 °C to reflux conditions depending on the method.

Amination and Methylation

- Amination at the 4-position is often performed via ammonolysis or reaction with methylamine derivatives.

- Methylation at the 2-position can be introduced by starting from 2-methyl-substituted pyrimidine precursors or via methylation reactions using methyl iodide or methyl sulfate under basic conditions.

Alternative Synthetic Route: Synthesis via 4,6-Dihydroxy-2-methylpyrimidine

An alternative approach involves the synthesis of 4,6-dihydroxy-2-methylpyrimidine as a precursor, which is then converted into the desired compound through chlorination and amination steps.

The 4,6-dihydroxy-2-methylpyrimidine is synthesized by reacting dimethyl malonate with acetamidine hydrochloride in the presence of sodium methoxide in methanol. The reaction is carried out initially at ice-bath temperatures, then warmed to 18–25 °C for 3–5 hours. After removal of methanol under reduced pressure, acidification (pH 1–2) and crystallization yield the product.

This intermediate is then chlorinated using triphosgene, a safer substitute for POCl₃ and phosgene, to form 4,6-dichloro-2-methylpyrimidine.

Subsequent substitution of the 6-chlorine with the 2,5-dichlorophenyl group and amination at the 4-position completes the synthesis.

This method is noted for its environmental safety, operational simplicity, and suitability for industrial-scale production.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine synthesis | Chlorinating agents (POCl₃, triphosgene) | Reflux or 80–100 °C | Variable (up to 89%) | Triphosgene preferred for safety |

| Aminolysis to 4-amino-6-chloropyrimidine | Ammonia or methylamine aqueous solution | 30–60 °C | ~89.4% | Monitored by HPLC, residual <0.1% |

| Substitution with 2,5-dichlorophenyl group | Pd-catalyzed cross-coupling or nucleophilic substitution | 80 °C to reflux | Not specified | Requires catalyst and base |

| Methylation at 2-position | Methyl iodide or methylated starting material | Room temp to reflux | Not specified | Can be introduced early or late in synthesis |

| Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate + acetamidine hydrochloride + sodium methoxide | 0–25 °C | Not specified | Acidification and crystallization step |

Research Findings and Industrial Relevance

The use of 4,6-dichloropyrimidine as a starting material is advantageous due to its availability, low cost, and high reactivity for selective substitution reactions.

Employing triphosgene instead of traditional chlorinating agents reduces environmental toxicity and improves safety in industrial settings.

Optimized aminolysis conditions allow high conversion rates with minimal impurities, enhancing product purity and yield.

Modified synthetic procedures for introducing the 2,5-dichlorophenyl substituent improve yields and simplify purification compared to classical methods.

The overall synthetic routes are amenable to scale-up, supporting industrial production of this compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidines with various functional groups replacing the chloro substituents.

Scientific Research Applications

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The pyrimidine core allows modular substitution (e.g., chlorination, methylation, or sulfhydryl addition), enabling optimization of pharmacokinetic properties. For example, 2-methylsulfanyl groups enhance lipophilicity, as seen in .

- Crystallographic Insights: Derivatives like 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibit intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing crystal lattices and informing drug design .

Biological Activity

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily investigated for its potential as an enzyme inhibitor and its applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C10H7Cl2N3, characterized by a pyrimidine ring substituted with a dichlorophenyl group and a methyl group. The specific arrangement of these substituents plays a crucial role in the compound's biological activity.

The primary mechanism of action involves the inhibition of specific enzymes. Notably, this compound has been shown to interact with dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism. By inhibiting DPP4, this compound increases the levels of incretin hormones, which enhances insulin secretion and lowers blood glucose levels.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with a dichlorophenyl moiety demonstrate potent antiproliferative effects against various cancer cell lines, including HCT116 and OVCAR-8 . The structure-activity relationship (SAR) analysis suggests that the presence of halogen substitutions enhances biological activity.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory potential. In vitro assays demonstrate that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy as well. It has been investigated for efficacy against various bacterial strains, showcasing potential as a new antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of DPP4 : A study demonstrated that this compound effectively inhibits DPP4 in vitro, leading to improved glucose tolerance in animal models.

- Anticancer Activity : In a comparative analysis with other pyrimidine derivatives, this compound exhibited superior activity against cancer cell lines with IC50 values significantly lower than those of less substituted analogs .

- Anti-inflammatory Mechanism : Research indicated that the compound reduces levels of inflammatory mediators such as prostaglandins through COX inhibition, providing evidence for its therapeutic potential in treating inflammatory diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 2,5-dichlorophenyl group onto the pyrimidine core. For example, halogenated intermediates (e.g., 4-amino-2-methylpyrimidine derivatives) can react with 2,5-dichlorophenylboronic acid under palladium catalysis . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purification via column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization (60–85%) depends on avoiding steric hindrance from the methyl group at the 2-position .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrimidine ring protons (δ 6.5–8.5 ppm) and methyl group (δ 2.3–2.5 ppm) are diagnostic. The dichlorophenyl aromatic protons split into distinct multiplets due to para- and meta-chloro substituents .

- IR : NH₂ stretching (3300–3500 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 284.03 for C₁₁H₁₀Cl₂N₃) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles (e.g., liposomal encapsulation) .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., oxidative dechlorination) in liver microsomes. Adjusting substituents (e.g., replacing methyl with trifluoromethyl) improves metabolic stability .

- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models to correlate in vitro IC₅₀ with in vivo efficacy .

Q. How does the 2,5-dichlorophenyl substitution influence binding affinity, and what computational methods validate these interactions?

- Methodological Answer : The dichlorophenyl group enhances hydrophobic interactions and electron-withdrawing effects, improving binding to targets like kinase enzymes. Computational approaches include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, showing chloro substituents occupying hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating strong binding .

- Experimental validation via SPR (surface plasmon resonance) measures dissociation constants (Kd <100 nM for optimized derivatives) .

Q. What crystallographic challenges arise in determining the 3D structure, and how are they addressed?

- Methodological Answer : Challenges include crystal polymorphism and disorder in the dichlorophenyl ring. Solutions involve:

- Low-Temperature Data Collection : X-ray diffraction at 100 K reduces thermal motion artifacts .

- Synchrotron Radiation : High-flux beams (e.g., Diamond Light Source) improve resolution (<0.8 Å) for accurate electron density maps .

- Hydrogen Bond Analysis : Intermolecular NH⋯N interactions stabilize the crystal lattice, as seen in analogous pyrimidine derivatives .

Comparative and Mechanistic Questions

Q. How do electronic and steric effects of 2,5-dichlorophenyl vs. other aryl substituents affect reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Hammett σ constants (σ≈0.78 for dichlorophenyl) predict enhanced electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks .

- Steric Effects : Bulkier substituents (e.g., 3,5-dichlorophenyl) reduce activity by ~50% compared to 2,5-dichloro derivatives, as shown in SAR studies .

- Biological Impact : 2,5-Dichlorophenyl analogs exhibit superior antimicrobial activity (MIC 0.5 µg/mL vs. 2 µg/mL for monochloro derivatives) due to optimized lipophilicity (clogP ~3.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.